![molecular formula C15H24N4O2 B3024312 Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 550371-80-7](/img/structure/B3024312.png)
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is an organic chemical synthesis intermediate . It has a molecular weight of 292.38 . The compound is stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of both compounds were further confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 . The molecule of a similar compound, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.38 . It is stored at a temperature of 4°C and is available in powder form .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine ring in this compound serves as a versatile scaffold for designing novel drugs. Researchers have explored its potential in developing:
- Antibacterial Agents : Investigating its antibacterial activity against Gram-positive and Gram-negative strains .
- Antifungal Compounds : Assessing its efficacy against fungal pathogens .
- Anticancer Drugs : Exploring derivatives with anticancer properties .
- Antiparasitic Agents : Studying its effects on parasites .
- Antihistamines : Investigating its potential as an antihistamine .
- Antidepressants : Exploring its antidepressive activity .
Building Blocks for Natural Product Synthesis
Researchers have used this compound as an intermediate to create biologically active natural products. For instance:
- Crizotinib : A tyrosine kinase inhibitor used in cancer therapy, synthesized using similar intermediates .
- Indiacen A and Indiacen B : Potential precursors to natural products with diverse biological activities .
Crystallography and Structural Studies
Single crystal X-ray diffraction analysis has revealed the linear shape of the ester derivative and the L-shaped conformation of the hydrazide derivative. Intermolecular interactions in their crystal structures have been studied .
Synthetic Strategy in Drug Discovery
Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring is a common strategy in drug development .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The diverse biological activities of compounds containing piperazine rings make them valuable in the field of drug discovery . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-11,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXPZGHJWXMYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622158 | |
Record name | tert-Butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
CAS RN |
550371-80-7 | |
Record name | tert-Butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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